molecular formula C19H11F3N2S2 B2357961 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-50-0

2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B2357961
CAS No.: 337920-50-0
M. Wt: 388.43
InChI Key: JNWPSVPYHZBJQA-UHFFFAOYSA-N
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Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the benzothiazole and pyridinyl groups contribute to its binding affinity and specificity . These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole include other benzothiazole derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. The presence of the trifluoromethyl group in this compound enhances its uniqueness by providing increased stability and potential for diverse applications .

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]sulfanylpyridin-3-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S2/c20-19(21,22)12-5-3-6-13(11-12)25-17-14(7-4-10-23-17)18-24-15-8-1-2-9-16(15)26-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWPSVPYHZBJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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